Diethylene Glycol Bis(2-propynyl) Ether
Overview
Description
Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of Diethylene Glycol Bis(2-propynyl) Ether is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Physical And Chemical Properties Analysis
Diethylene Glycol Bis(2-propynyl) Ether has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .Scientific Research Applications
1. General Properties Diethylene Glycol Bis(2-propynyl) Ether is a chemical compound with the molecular formula C10H14O3 . It is a colorless to light yellow clear liquid with a boiling point of 103 °C/6 mmHg and a flash point of 79 °C . It is sensitive to light, air, and heat .
2. Application in Thermodynamics In the field of thermodynamics, Diethylene Glycol Bis(2-propynyl) Ether has been used in studies investigating the thermodynamic properties of binary mixtures . The study involved measuring the density, speed of sound, and refractive index of binary mixtures of Diethylene Glycol Bis(2-propynyl) Ether and 2-alkanols at various compositions and temperatures . The results revealed the intermolecular interactions and structure factors of the binary mixtures .
3. Application in Drug Solubility In pharmaceutical research, Diethylene Glycol Bis(2-propynyl) Ether has been used to study drug solubility . Drugs with high aqueous solubility, such as risedronate sodium, are slightly soluble in Diethylene Glycol Bis(2-propynyl) Ether, while most poorly water-soluble drugs are soluble in it .
4. Application in Click Chemistry Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This application is particularly useful in the field of bioconjugation, where it can be used to link biomolecules together for various research purposes .
5. Application in Fluorescent Probes & Dyes Diethylene Glycol Bis(2-propynyl) Ether has been used in the synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing through Click Chemistry . This application is particularly relevant in the field of analytical chemistry, where it can be used to detect the presence of mercury ions in a sample .
6. Application in Bioconjugation Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This application is particularly useful in the field of bioconjugation, where it can be used to link biomolecules together for various research purposes .
7. Application in Synthesis of Fluorescent Chemosensor Diethylene Glycol Bis(2-propynyl) Ether has been used in the synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing through Click Chemistry . This application is particularly relevant in the field of analytical chemistry, where it can be used to detect the presence of mercury ions in a sample .
Safety And Hazards
Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .
properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene Glycol Bis(2-propynyl) Ether |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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